molecular formula C18H18O3 B1360675 3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-28-6

3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360675
M. Wt: 282.3 g/mol
InChI Key: RBRCREWCYRZJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (DMBP) is a synthetic aromatic compound with a wide range of applications. It is a white, crystalline solid with a melting point of 156-157°C. DMBP is a derivative of benzophenone, a widely used UV absorber and antioxidant, and is used in a variety of industries including pharmaceuticals, personal care products, and plastics. DMBP has many unique properties that make it suitable for a variety of applications.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Diols : Compounds similar to 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone have been synthesized for their interesting structural properties. For example, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone was reported, with studies focusing on its X-ray and IR structural properties (Irurre et al., 1992).

Fungicidal Activities

  • Potential in Fungicides : Some derivatives of 1,3-dioxolane, which is structurally related to 3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, exhibit high fungicidal activities. This suggests potential agricultural applications (Talismanov & Popkov, 2007).

Photopolymerization

  • Use in Photopolymerization : Derivatives like Benzophenone-di-1,3-dioxane have been used as novel initiators for free radical photopolymerization, indicating their utility in materials science and polymer chemistry (Kemin et al., 2011).

Medicinal Chemistry

  • NMDA-Receptor Affinity : Some derivatives have been studied for their affinity to the phencyclidine binding site of the NMDA-receptor, suggesting potential medicinal applications (Aepkers & Wünsch, 2004).

Catalysis and Chemical Synthesis

  • Catalyzed Condensations : Investigations into the acid-catalyzed condensation of chemicals like glycerol with benzophenone derivatives indicate their role in synthesizing potential novel platform chemicals (Deutsch, Martin & Lieske, 2007).

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-3-4-16(11-13(12)2)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRCREWCYRZJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645118
Record name (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898760-28-6
Record name (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.